methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate: is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . This compound is characterized by the presence of a benzoate ester group and a dimethoxybenzoyl amide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethoxybenzoyl group.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the amide group.
4-[(3,4-dimethoxybenzoyl)amino]benzoic acid: Similar structure but lacks the ester group.
Uniqueness: Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to the presence of both the dimethoxybenzoyl and benzoate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amide derivative characterized by a benzoate moiety linked to a dimethoxybenzoyl group. Its chemical formula is C17H19N1O5, and it has a molecular weight of approximately 327.34 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at approximately 2.9 μM, indicating strong antibacterial potential .
Bacterial Strain | MIC (μM) |
---|---|
Methicillin-resistant S. aureus | 2.9 |
E. coli | >100 |
Pseudomonas aeruginosa | >100 |
The compound's efficacy appears to be linked to its ability to inhibit bacterial growth by targeting specific enzymes or receptors involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values for these cell lines were notably low, indicating significant cytotoxic effects.
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 | 5.85 |
A549 | 4.53 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancer cells. It may function as an enzyme inhibitor or receptor antagonist, disrupting critical biochemical pathways necessary for cell survival and proliferation.
- Antibacterial Mechanism : It likely interferes with bacterial cell wall synthesis or metabolic processes.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell growth and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene rings can significantly influence both antimicrobial and anticancer properties.
- Dimethoxy Substitution : Enhances lipophilicity and potentially increases cellular uptake.
- Amide Linkage : Critical for maintaining biological activity; modifications can lead to loss of efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical isolates of MRSA. Results indicated that it significantly reduced bacterial counts over time compared to controls, demonstrating both bacteriostatic and bactericidal properties .
- Cytotoxicity Against Cancer Cells : In a series of assays conducted on human cancer cell lines, this compound showed promising results with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-6-12(10-15(14)22-2)16(19)18-13-7-4-11(5-8-13)17(20)23-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLICYFGOBNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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